molecular formula C16H17N5O3 B2595699 2-(4-ethoxyphenyl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide CAS No. 2034280-37-8

2-(4-ethoxyphenyl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide

Cat. No.: B2595699
CAS No.: 2034280-37-8
M. Wt: 327.344
InChI Key: DATXGOTYZOXWIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(4-ethoxyphenyl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide” is a derivative of the 1,2,4-triazolo[4,3-a]pyrazine heterocycle . This heterocycle has been proposed as a possible surrogate of the purine ring and has been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine . The metal-chelating properties of the triazolo[4,3-a]pyrazine ring have also been exploited to generate candidate treatments for cancer and parasitic diseases .

Scientific Research Applications

  • Synthesis and Insecticidal Assessment :

    • A study by Fadda et al. (2017) focused on synthesizing various heterocycles, including triazolo[5,1-c]triazine and triazolo[1,5-a]pyrimidine derivatives. These compounds were evaluated as insecticidal agents against the cotton leafworm, Spodoptera littoralis. The research highlights the potential use of such compounds in developing new insecticides (Fadda et al., 2017).
  • Anticancer and Antimicrobial Activities :

    • Kumar et al. (2019) synthesized N-aryl substituted phenyl acetamide analogs of 3-methyl-[1,2,4] triazolo[3,4-a] phthalazines, showing inhibition activity against the HCT 116 cancer cell line. Additionally, these compounds were screened for antimicrobial activities, indicating their potential use in cancer and microbial infection treatments (Kumar et al., 2019).
  • Coordination Complexes and Antioxidant Activity :

    • Chkirate et al. (2019) investigated the synthesis of pyrazole-acetamide derivatives and their coordination complexes with Co(II) and Cu(II). These complexes exhibited significant antioxidant activity, indicating their potential application in developing antioxidant agents (Chkirate et al., 2019).
  • Radioactive Labeling for Herbicide Study :

    • Latli and Casida (1995) conducted a study involving the synthesis of chloroacetanilide herbicide acetochlor, which required high specific activity for metabolism and mode of action studies. The research demonstrates the compound's applicability in agricultural science, particularly in understanding the behavior of herbicides (Latli & Casida, 1995).

Properties

IUPAC Name

2-(4-ethoxyphenyl)-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O3/c1-2-24-12-5-3-11(4-6-12)9-14(22)18-10-13-19-20-15-16(23)17-7-8-21(13)15/h3-8H,2,9-10H2,1H3,(H,17,23)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DATXGOTYZOXWIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NCC2=NN=C3N2C=CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.